N-(4-chlorophenyl)-2-[(3-ethyl-6,7-dimethoxy-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]acetamide
Description
The compound N-(4-chlorophenyl)-2-[(3-ethyl-6,7-dimethoxy-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]acetamide is a quinazolinone derivative featuring a 4-chlorophenyl acetamide moiety linked via a sulfanyl bridge to a 3-ethyl-6,7-dimethoxyquinazolin-4-one core. This article compares its synthesis, physicochemical properties, and structural features with analogous compounds.
Properties
Molecular Formula |
C20H20ClN3O4S |
|---|---|
Molecular Weight |
433.9 g/mol |
IUPAC Name |
N-(4-chlorophenyl)-2-(3-ethyl-6,7-dimethoxy-4-oxoquinazolin-2-yl)sulfanylacetamide |
InChI |
InChI=1S/C20H20ClN3O4S/c1-4-24-19(26)14-9-16(27-2)17(28-3)10-15(14)23-20(24)29-11-18(25)22-13-7-5-12(21)6-8-13/h5-10H,4,11H2,1-3H3,(H,22,25) |
InChI Key |
OOTVHQNRKGMHBU-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=O)C2=CC(=C(C=C2N=C1SCC(=O)NC3=CC=C(C=C3)Cl)OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-2-[(3-ethyl-6,7-dimethoxy-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]acetamide typically involves multiple steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with appropriate aldehydes or ketones under acidic or basic conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via nucleophilic substitution reactions, where a suitable chlorinated aromatic compound reacts with an amine or other nucleophile.
Attachment of the Sulfanyl Group: The sulfanyl group can be attached through thiolation reactions, often using thiolating agents like thiourea or thiols in the presence of catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorophenyl)-2-[(3-ethyl-6,7-dimethoxy-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions.
Reduction: Reduction reactions can target the quinazolinone core or the sulfanyl group, potentially leading to the formation of dihydroquinazolinones or thiols.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium methoxide, ammonia, or thiols can be used under basic or neutral conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydroquinazolinones or thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Potential therapeutic agent due to its biological activities.
Industry: Could be used in the development of new materials or as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-2-[(3-ethyl-6,7-dimethoxy-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]acetamide likely involves interaction with specific molecular targets such as enzymes or receptors. The quinazolinone core is known to interact with various biological targets, potentially inhibiting enzyme activity or modulating receptor function. The chlorophenyl group may enhance binding affinity or selectivity, while the sulfanyl group could influence the compound’s redox properties.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
The target compound’s quinazolinone core and sulfanyl-acetamide side chain are shared with several analogs, but substituent variations significantly influence properties:
Notes:
Physicochemical and Spectral Properties
Melting Points and Solubility:
- 13a and 13b : High melting points (274–288°C) due to planar amide groups and strong intermolecular hydrogen bonds .
- CAS 477329-16-1 : Higher molecular weight (501.0) but melting point unreported; sulfamoyl group may enhance solubility in polar solvents .
- N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(3,4-dichlorophenyl)acetamide: Melts at 200–202°C, lower than quinazolinones due to flexible pyrazolyl ring .
Spectral Features:
Crystallographic and Conformational Analysis
- : Three molecules in the asymmetric unit show dihedral angles of 54.8–77.5° between aromatic rings, influenced by steric repulsion .
- Target Compound : Hypothetical crystal structure (if solved via SHELXL ) would likely exhibit similar conformational flexibility, with methoxy and ethyl groups affecting packing efficiency.
Biological Activity
N-(4-chlorophenyl)-2-[(3-ethyl-6,7-dimethoxy-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]acetamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, including antitumor, antimicrobial, and anti-inflammatory effects, supported by relevant studies and data.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure includes a chlorophenyl group and a quinazolinone derivative that contribute to its biological activity.
Antitumor Activity
Recent studies have highlighted the antitumor potential of quinazolinone derivatives. For instance, compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines. A comparative analysis of different derivatives indicated that modifications in the chemical structure could enhance their efficacy.
Antimicrobial Activity
The antimicrobial properties of this compound were evaluated through in vitro assays against common pathogens. The results indicated promising activity against both Gram-positive and Gram-negative bacteria.
| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 | |
| Escherichia coli | 64 | |
| Pseudomonas aeruginosa | 128 |
Anti-inflammatory Effects
In addition to its antimicrobial and antitumor properties, the compound also exhibited anti-inflammatory effects. Research has shown that it can inhibit pro-inflammatory cytokines in cell cultures, suggesting a mechanism for its therapeutic potential in inflammatory diseases.
The biological activity of this compound is thought to involve multiple pathways:
- Inhibition of Cell Proliferation : The compound interferes with the cell cycle in cancer cells.
- Disruption of Bacterial Cell Wall Synthesis : Its antimicrobial action may stem from disrupting bacterial cell wall integrity.
- Modulation of Cytokine Production : It may reduce inflammation by modulating cytokine levels.
Case Studies
- Antitumor Efficacy : A study involving animal models showed that administration of the compound led to a significant reduction in tumor size compared to controls.
- Infection Models : In vivo studies demonstrated that the compound effectively reduced bacterial load in infected tissues.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
